

Application Notes: Evaluating Anti-Angiogenic Properties of AEE788 in HUVEC Cells

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Compound of Interest

Compound Name: AEE788

Cat. No.: B1684443

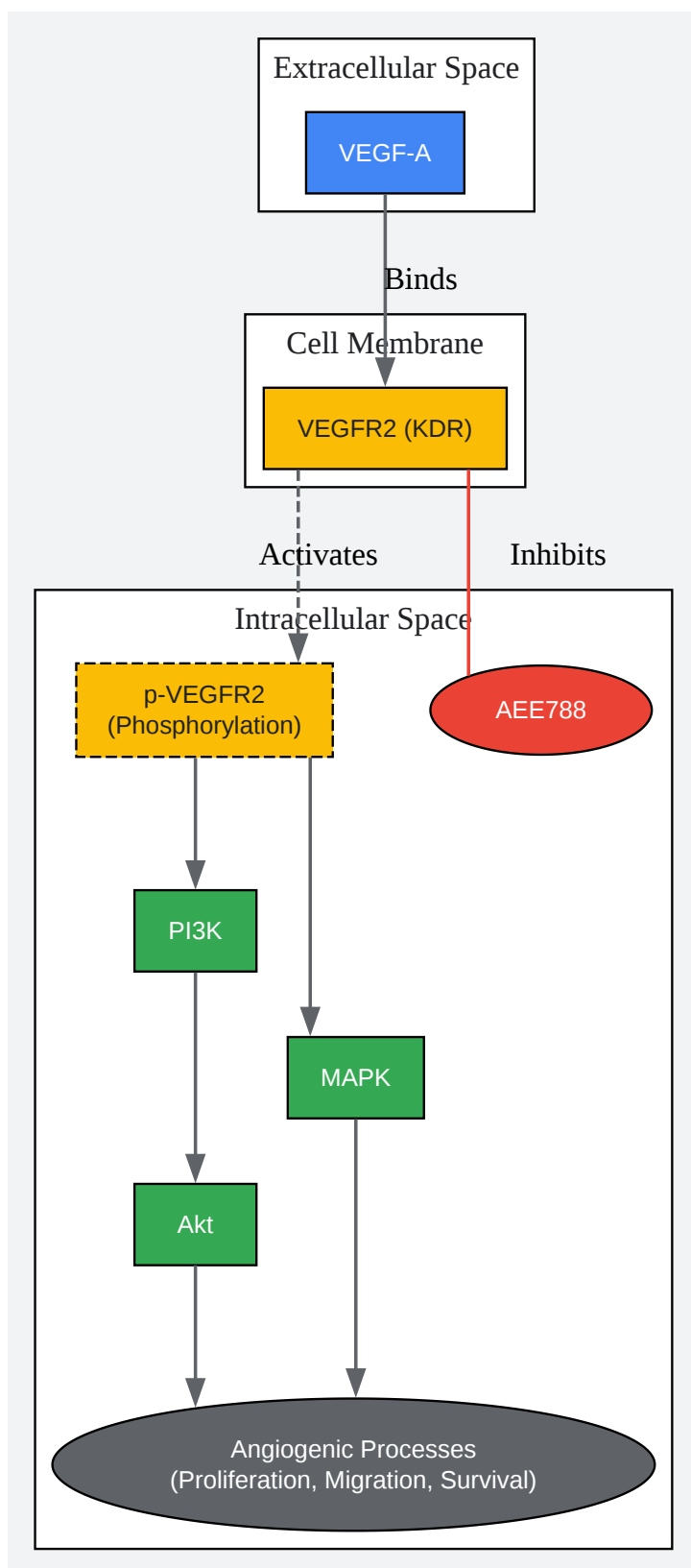
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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying the various stages of angiogenesis, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.[2][3] **AEE788** is a potent small molecule inhibitor that targets multiple receptor tyrosine kinases. It functions as a dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB) family and the vascular endothelial growth factor receptor (VEGFR) family, making it a compound of interest for both its anti-proliferative and anti-angiogenic activities.[4][5] These notes provide detailed protocols for assessing the anti-angiogenic effects of **AEE788** on HUVEC cells.

Mechanism of Action of AEE788 in HUVECs

AEE788 exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR), a key mediator of angiogenic signaling in endothelial cells.[4][6] Upon binding of its ligand (VEGF-A), VEGFR2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[7] These pathways are crucial for promoting endothelial cell survival, proliferation, and migration.[8] By binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain, **AEE788** blocks its phosphorylation and subsequent signal transduction, thereby inhibiting the key cellular processes required for angiogenesis.[4][9]



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Caption: AEE788 inhibits VEGF-induced signaling in HUVEC cells.

Data Presentation: Quantitative Summary of AEE788 Activity

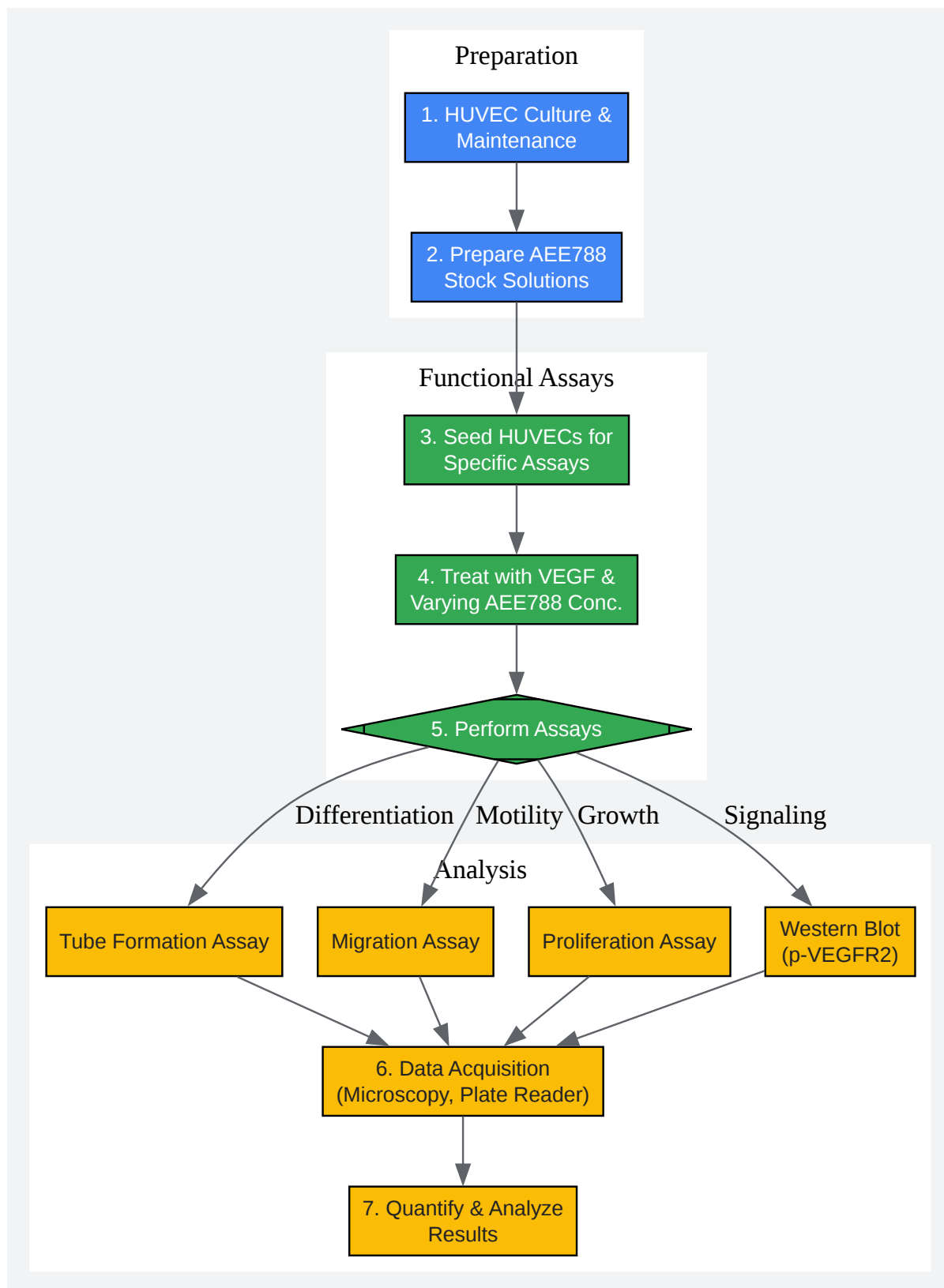
The inhibitory activity of **AEE788** has been quantified against several key tyrosine kinases involved in tumor growth and angiogenesis.

Target Kinase	IC ₅₀ (nM)	Reference
EGFR	2	[4] [5] [10]
ErbB2 (HER2)	6	[4] [5] [10]
KDR (VEGFR2)	77	[4] [5] [10]
Flt-1 (VEGFR1)	59	[4] [5] [10]
c-Abl	52	[5]
c-Src	61	[5]
PDGFR-β	320	[5]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Workflow for Assessing AEE788

The overall process for evaluating the anti-angiogenic effects of **AEE788** involves several stages, from basic cell culture to specific functional assays and biochemical analysis.



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Caption: General experimental workflow for studying **AEE788** in HUVEC cells.

Experimental Protocols

Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., M199 or M200PRF with supplements)[1][11]
- Fetal Bovine Serum (FBS)
- **AEE788** (powder)
- Dimethyl sulfoxide (DMSO)
- Recombinant Human VEGF-A
- Basement Membrane Matrix (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)[1][12]
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution[13]
- 96-well and 24-well tissue culture plates
- Transwell inserts (8-µm pore size) for 24-well plates[11]
- MTT reagent or other proliferation assay kits (e.g., CellTiter-Glo®)[14][15]
- RIPA buffer with protease and phosphatase inhibitors
- Antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-GAPDH or anti-β-actin[16][17]

Protocol 1: HUVEC Tube Formation Assay

This assay assesses the ability of HUVECs to differentiate and form three-dimensional capillary-like structures when cultured on a basement membrane matrix.[1][2]

- Preparation:

- Thaw growth factor-reduced BME on ice overnight at 4°C. Keep all BME, pipette tips, and plates on ice to prevent premature polymerization.[1][3]
- Using pre-chilled tips, add 50 µL (for 96-well plate) or 250 µL (for 24-well plate) of BME to each well.[1][12]
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[12]
- Cell Seeding and Treatment:
 - Harvest HUVECs (passage 2-6 is recommended) using Trypsin-EDTA.[12][18]
 - Resuspend cells in a low-serum basal medium (e.g., 0.5-1% FBS).
 - Prepare a cell suspension of $1.0 - 1.5 \times 10^5$ cells/mL.[3][18]
 - Prepare treatment media containing a constant concentration of VEGF (e.g., 20-50 ng/mL) and varying concentrations of **AEE788** (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO).
 - Mix the cell suspension with the treatment media and add 100-200 µL of the final suspension to each BME-coated well.[18]
- Incubation and Imaging:
 - Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Tube formation typically peaks within this timeframe.[12][13]
 - Visualize and capture images of the tube networks using an inverted phase-contrast microscope.
- Quantification:
 - Analyze images using software like ImageJ with the Angiogenesis Analyzer plugin.[12]
 - Quantify parameters such as total tube length, number of nodes (junctions), and number of meshes/loops for each condition.[12][19]

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of HUVECs towards a chemoattractant like VEGF.[\[11\]](#)[\[20\]](#)

- Preparation:
 - Culture HUVECs to ~80-90% confluency, then serum-starve overnight in a basal medium with 0.5-1% FBS.
 - Prepare the lower chambers of a 24-well plate. Add basal medium containing VEGF (e.g., 25 ng/mL) and the desired concentrations of **AEE788**.[\[11\]](#) Use a medium without VEGF as a negative control.
 - Harvest serum-starved HUVECs and resuspend them in serum-free basal medium at a density of 2×10^5 cells/mL.[\[11\]](#)
- Cell Seeding:
 - Add 100-200 μ L of the HUVEC suspension to the upper chamber of each Transwell insert (8- μ m pore size).
 - Carefully place the inserts into the lower wells containing the treatment media.
- Incubation and Staining:
 - Incubate the plate at 37°C, 5% CO₂ for 4-16 hours.[\[11\]](#)
 - After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[\[20\]](#)
 - Fix the migrated cells on the lower surface with methanol or 4% paraformaldehyde and stain with a solution like Crystal Violet or DAPI.
- Quantification:
 - Count the number of stained, migrated cells in several random fields of view for each membrane using a microscope.

- Calculate the average number of migrated cells per field for each treatment condition.

Protocol 3: Cell Proliferation Assay

This protocol determines the effect of **AEE788** on HUVEC proliferation.

- Cell Seeding:
 - Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in full growth medium.[\[6\]](#)
 - Allow cells to attach overnight.
- Treatment:
 - Replace the medium with a low-serum medium containing VEGF and varying concentrations of **AEE788**.
 - Incubate for 48-72 hours at 37°C, 5% CO₂.[\[21\]](#)
- Measurement:
 - Add MTT reagent (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Lyse the cells with DMSO and read the absorbance at 570 nm.
 - Alternatively, use a luminescence-based assay like CellTiter-Glo® to measure ATP levels, which correlate with cell viability.[\[14\]](#)
- Analysis:
 - Normalize the readings to the vehicle-treated control to determine the percentage of proliferation inhibition.
 - Calculate the IC₅₀ value for **AEE788**'s effect on HUVEC proliferation.

Protocol 4: Western Blot for VEGFR2 Phosphorylation

This assay directly measures the inhibition of **AEE788** on its target in HUVECs.[\[16\]](#)[\[17\]](#)

- Cell Culture and Treatment:
 - Grow HUVECs in 6-well plates until they reach ~90% confluency.
 - Serum-starve the cells for 4-6 hours.
 - Pre-treat the cells with desired concentrations of **AEE788** for 1-2 hours.
 - Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce maximal VEGFR2 phosphorylation.[\[22\]](#)
- Protein Extraction:
 - Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
 - Lyse the cells directly in the well with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
 - Determine protein concentration of the supernatant using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2 Tyr1175) overnight at 4°C.[\[17\]](#)
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control like GAPDH or β -actin.[16]
- Analysis:
 - Quantify band intensities using densitometry software (e.g., ImageJ).
 - Normalize the p-VEGFR2 signal to the total VEGFR2 or loading control signal to determine the relative inhibition of phosphorylation by **AEE788**.

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